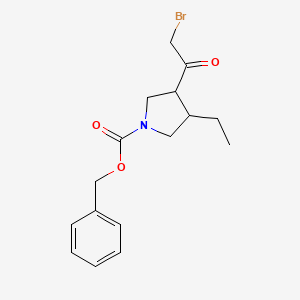

Benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate

Description

Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate (CAS: 1428243-26-8) is a stereospecific pyrrolidine derivative with the molecular formula C₁₆H₂₀BrNO₃ and a molecular weight of 354.24 g/mol . It features a five-membered pyrrolidine ring substituted at positions 3 and 4 with a bromoacetyl group and an ethyl group, respectively. The benzyl carboxylate moiety at position 1 enhances its stability and solubility in organic solvents. This compound is a critical intermediate in synthesizing Upadacitinib, a Janus kinase (JAK) inhibitor used for autoimmune disorders . Its stereochemical configuration (3R,4S) is essential for ensuring correct downstream biological activity in the final drug product .

The bromoacetyl group acts as a reactive handle for nucleophilic substitution reactions, enabling covalent bond formation with target molecules during drug synthesis . Safety data indicate hazards including skin corrosion (H314) and acute toxicity (H302), necessitating careful handling under inert conditions at 2–8°C .

Properties

IUPAC Name |

benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO3/c1-2-13-9-18(10-14(13)15(19)8-17)16(20)21-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFUCTKHMXMWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)CBr)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- The synthesis begins with (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, which is often isolated as a salt with (R)-1-(naphthalen-1-yl)ethan-1-amine hydrochloride.

- This salt is suspended in a biphasic mixture of dichloromethane and aqueous hydrochloric acid and stirred to extract the free acid into the organic phase.

- The organic layer is washed with aqueous HCl and brine, then dried over sodium sulfate to yield the crude acid intermediate.

Conversion to Acid Chloride

- The crude acid is dissolved in dichloromethane and cooled to 5°C.

- Oxalyl chloride (2 M solution in dichloromethane) is added dropwise at 5°C, and the mixture is stirred for 10 minutes.

- A catalytic amount of dimethylformamide (DMF) is added to facilitate the formation of the acid chloride.

- The reaction mixture is then stirred at room temperature (around 27°C) for 6 hours to complete the conversion.

- The solvent is removed under reduced pressure at 45°C.

Introduction of the Bromoacetyl Group

- The residue is diluted with tetrahydrofuran and acetonitrile and cooled to -10°C under nitrogen atmosphere.

- Trimethylsilyldiazomethane (2 M solution in ether) is added slowly at -10°C and stirred for 3 hours to form the diazomethyl intermediate.

- Subsequently, 47% aqueous hydrobromic acid is added at -5°C to convert the diazomethyl intermediate into the 2-bromoacetyl group.

- The reaction is stirred for an additional 3 hours at this temperature.

Workup and Purification

- After completion, water and methyl tert-butyl ether are added at 0°C to separate the organic layer.

- The organic phase is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over sodium sulfate.

- The solvent is removed under reduced pressure.

- The crude product is purified by column chromatography using 15% ethyl acetate in hexane as the eluent.

- The final product is obtained as an orange solid with a typical yield of approximately 70 g from 109 g of starting acid intermediate.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Acid extraction | HCl (1N), dichloromethane | Room temp | Stir until phase separation | Isolation of free acid |

| Acid chloride formation | Oxalyl chloride (2 M in DCM), DMF catalyst | 5°C then 27°C | 10 min + 6 h | Conversion to acid chloride |

| Diazomethyl intermediate | Trimethylsilyldiazomethane (2 M in ether) | -10°C | 3 h | Formation of diazomethyl ester |

| Bromination | 47% aqueous HBr | -5°C | 3 h | Conversion to bromoacetyl group |

| Workup and purification | Water, MTBE, NaHCO3 wash, column chromatography | 0°C to room temp | - | Purification of final product |

Research Findings and Notes

- The stereochemistry of the starting pyrrolidine acid is crucial to obtain the desired (3R,4S) isomer of the final product, which affects its biological activity.

- The use of oxalyl chloride with catalytic DMF is a standard and efficient method for acid chloride formation, minimizing side reactions.

- Trimethylsilyldiazomethane is preferred over diazomethane for safety and handling reasons, providing a controlled introduction of the diazomethyl group.

- The bromination step with aqueous hydrobromic acid is performed at low temperature to prevent decomposition and side reactions.

- Purification by column chromatography using a moderate polarity solvent system ensures removal of impurities and isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to yield alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Biological Activities

Research indicates that benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate may exhibit various biological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance.

- PPAR Agonism : Studies have suggested that similar compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in metabolic regulation and inflammation. This suggests potential applications in treating metabolic disorders and inflammatory diseases .

Pharmacological Applications

- Drug Development : The compound's structure allows it to be a candidate for further modification to enhance its pharmacokinetic and pharmacodynamic profiles. Its ability to cross biological barriers makes it a potential lead compound for drug development targeting diseases such as diabetes and neurodegenerative disorders.

- Chemical Synthesis : As a versatile intermediate, this compound can be utilized in the synthesis of more complex molecules, including those with therapeutic applications in cancer treatment or neurological disorders.

Case Study 1: Synthesis of PPAR Agonists

A study explored the synthesis of compounds related to this compound, demonstrating its utility in creating small molecule libraries aimed at PPAR agonism. The results indicated that modifications to the core structure could enhance selectivity and potency against PPAR targets, leading to promising candidates for diabetic retinopathy treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various microbial strains. The findings highlighted its potential as an effective antimicrobial agent, providing insights into its mechanism of action and the structural features necessary for activity .

Mechanism of Action

The mechanism of action of Benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes the structural and functional differences between the target compound and its analogs:

Reactivity and Functional Group Analysis

- Bromoacetyl vs. Chloroacetyl : The target compound’s bromoacetyl group exhibits higher reactivity in nucleophilic substitutions compared to the chloroacetyl analog due to bromine’s superior leaving ability . This makes the target more efficient in forming covalent bonds during drug synthesis.

- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound introduces greater ring strain and conformational rigidity compared to six-membered piperidine analogs. This impacts steric interactions in synthetic pathways .

- Stereochemistry : The (3R,4S) configuration is critical for the target’s role in Upadacitinib synthesis. Stereoisomers like (3S,4S) or (3S,4R) are considered impurities, as incorrect stereochemistry can compromise drug efficacy .

Q & A

Q. What established synthetic routes are used to prepare Benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis typically involves bromoacetylation of a pyrrolidine precursor. Key steps include:

- Protection of the pyrrolidine nitrogen with a benzyl carbamate group to prevent unwanted side reactions.

- Bromoacetylation at the 3-position using bromoacetyl bromide under anhydrous conditions.

- Purification via column chromatography or crystallization to isolate the product.

Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of bromoacetylating agents significantly influence yield and minimize byproducts like diastereomers or hydrolyzed derivatives .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromoacetyl group (δ ~3.8–4.2 ppm for CH₂Br) and benzyl carbamate (δ ~5.1 ppm for CH₂Ph) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 355.08) and isotopic pattern for bromine .

- HPLC-PDA : Reverse-phase HPLC with UV detection monitors purity (>95%) and identifies co-eluting impurities .

Q. What role does this compound play as a process-related impurity in Upadacitinib synthesis?

Methodological Answer: It arises during the alkylation or acylation steps of Upadacitinib synthesis due to incomplete reaction or stereochemical mismatches. Monitoring involves:

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of volatile reagents.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent bromoacetyl group hydrolysis .

Advanced Research Questions

Q. How can stereochemical control be optimized during synthesis to minimize diastereomer formation?

Methodological Answer:

- Chiral Resolution : Use enantiopure starting materials (e.g., (3S,4S)-pyrrolidine derivatives) to ensure correct stereochemistry.

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acylation to enhance enantiomeric excess.

- Dynamic Kinetic Resolution (DKR) : Optimize reaction kinetics to favor the desired stereoisomer under thermodynamic control .

Q. How can co-eluting impurities be resolved during HPLC analysis of this compound in complex matrices?

Methodological Answer:

- Mobile Phase Optimization : Use ion-pair reagents (e.g., trifluoroacetic acid) or gradient elution with acetonitrile/water to improve peak separation.

- Orthogonal Methods : Pair HPLC with charged aerosol detection (CAD) or LC-MS/MS for specificity.

- Column Screening : Test C18, phenyl-hexyl, or HILIC columns to exploit differences in hydrophobicity or polarity .

Q. How does X-ray crystallography using SHELX programs aid in elucidating molecular conformation?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) are processed via SHELXT for structure solution.

- Refinement : SHELXL refines positional and thermal parameters, confirming bond lengths (C-Br: ~1.93 Å) and dihedral angles (pyrrolidine ring puckering).

- Validation : ORTEP-3 generates thermal ellipsoid plots to visualize disorder or anisotropic effects in the bromoacetyl group .

Q. What factors influence the stability of the bromoacetyl moiety under varying storage conditions?

Methodological Answer:

- Temperature : Degradation accelerates above 25°C; kinetic studies show a 10% loss in purity after 30 days at 40°C.

- Moisture : Hydrolysis to the acetyl derivative occurs in humid environments; lyophilization or desiccants mitigate this.

- Light : UV exposure induces radical cleavage of the C-Br bond, requiring amber glass storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.